Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)
CAS No.: 115692-14-3
Cat. No.: VC20825542
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115692-14-3 |
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Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 1-(2-ethenylcyclohexen-1-yl)ethanone |
Standard InChI | InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3 |
Standard InChI Key | WVZDOSQRQHZBMZ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(CCCC1)C=C |
Canonical SMILES | CC(=O)C1=C(CCCC1)C=C |
Introduction
Chemical Identity and Classification
Basic Information
Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is an organic compound with the CAS registry number 115692-14-3. It belongs to the class of cyclic ketones and features a cyclohexene ring as its core structure. The compound has a molecular formula of C10H14O and a molecular weight of approximately 150.22 g/mol.
Structural Features
The structural architecture of this compound incorporates a cyclohexene ring substituted with an ethenyl (vinyl) group at position 2 and an acetyl group (ethanone) at position 1. This arrangement creates a molecule with multiple functional sites that contribute to its chemical reactivity and synthetic utility.
Parameter | Value |
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Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
CAS Number | 115692-14-3 |
Functional Groups | Ketone (acetyl), alkene (vinyl), cyclohexene |
Chemical Classification | Cyclic ketone, unsaturated ketone |
Physical and Chemical Properties
Physical Properties
As a cyclic ketone with multiple unsaturations, Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) exhibits physical properties typical of its structural class. While specific experimental data for this compound is limited in the available literature, theoretical predictions suggest it would appear as a colorless to pale yellow liquid at room temperature with moderate volatility.
Chemical Reactivity
The compound's reactivity is primarily governed by its three key functional groups:
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The ketone (acetyl) group at position 1 can undergo typical carbonyl reactions including nucleophilic addition, reduction, and condensation reactions.
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The vinyl (ethenyl) group at position 2 provides sites for addition reactions, polymerization, and coupling reactions.
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The cyclohexene core contributes additional unsaturation, enabling Diels-Alder reactions and other cycloadditions.
This combination of functional groups creates a chemically versatile molecule with multiple reaction pathways.
Synthesis and Preparation Methods
Synthetic Routes
Several approaches can be employed for the synthesis of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI), drawing on established principles of organic chemistry:
Acetylation of Vinyl Cyclohexene
One potential synthetic route involves the direct acetylation of 2-vinyl-cyclohexene. This process typically employs acetyl chloride or acetic anhydride as the acetylating agent in the presence of a suitable Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction Approach
An alternative method utilizes Grignard chemistry, where cyclohexenone can react with vinyl magnesium bromide to form a tertiary alcohol intermediate. Subsequent oxidation of this intermediate would yield the desired ketone structure.
Synthetic Approach | Key Reagents | Reaction Conditions | Advantages | Limitations |
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Direct Acetylation | Acetyl chloride, Lewis acid catalyst | Low temperature, anhydrous conditions | One-step process | Regioselectivity challenges |
Grignard Route | Vinyl magnesium bromide, oxidizing agent | Inert atmosphere, controlled temperature | Higher selectivity | Multiple steps required |
Chemical Reactions
Carbonyl Reactions
The ketone functionality in Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) can participate in various carbonyl-centered reactions:
Reduction Reactions
The ketone group can be selectively reduced using various reducing agents. Sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, while more aggressive reduction with lithium aluminum hydride (LiAlH₄) could potentially affect both the ketone and the unsaturated bonds.
Nucleophilic Addition
The electrophilic carbonyl carbon can undergo addition reactions with nucleophiles such as organometallic reagents, amines, and hydride donors, creating pathways to various derivatives.
Alkene Chemistry
The vinyl group and cyclohexene ring provide multiple opportunities for addition reactions and cycloadditions:
Halogenation
The unsaturated bonds can undergo addition reactions with halogens such as bromine or chlorine, potentially yielding di-halogenated derivatives.
Diels-Alder Reactions
The conjugated diene system within the molecule can participate in Diels-Alder reactions with suitable dienophiles, creating complex polycyclic products.
Analytical Characterization
Infrared Spectroscopy
The infrared spectrum of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) would be expected to show characteristic absorption bands:
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Strong C=O stretching around 1680-1700 cm⁻¹
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C=C stretching vibrations near 1640-1660 cm⁻¹
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C-H stretching of the vinyl group at approximately 3080-3100 cm⁻¹
NMR Spectroscopy
¹H NMR analysis would likely reveal:
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Vinyl proton signals in the range of δ 5.0-6.5 ppm
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Methyl protons of the acetyl group around δ 2.0-2.5 ppm
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Complex cyclohexene ring proton signals between δ 1.5-2.5 ppm
¹³C NMR would display:
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Carbonyl carbon signal near δ 200 ppm
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Vinyl carbon signals in the region of δ 115-140 ppm
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Cyclohexene carbons in the range of δ 20-40 ppm
Structure-Activity Relationships
Comparative Analysis with Analogous Compounds
While specific biological activity data for Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is limited in the available literature, structure-activity relationship analysis can be performed by comparing it with analogous compounds:
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The presence of the cyclohexene ring creates a semi-rigid framework similar to many natural products.
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The acetyl group provides a hydrogen bond acceptor site, which is important in many biological interactions.
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The vinyl substituent offers opportunities for further functionalization and can potentially interact with hydrophobic pockets in biological systems.
Reactivity Patterns
The compound's reactivity patterns differ from related structures such as Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)-, which features a more saturated ring system with multiple methyl substituents . The increased saturation and methyl substitution in the latter compound would reduce its reactivity toward addition reactions while potentially enhancing its stability.
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